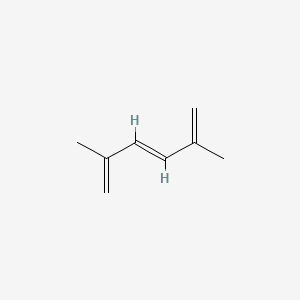

2,5-Dimethyl-1,3,5-hexatriene

Description

Contextualization of 2,5-Dimethyl-1,3,5-hexatriene (B14166490) as a Model System in Organic Chemistry

This compound, a substituted derivative of the parent 1,3,5-hexatriene (B1211904), serves as a crucial model system in the field of organic chemistry. Its structure, featuring a conjugated system of three double bonds with methyl groups at the 2 and 5 positions, provides a platform to investigate the principles of π-electron delocalization, stereochemistry, and the influence of alkyl substituents on the reactivity and physical properties of polyenes. wikipedia.orgmdpi.com The presence of methyl groups introduces steric and electronic perturbations that are instrumental in studying conformational preferences and their impact on chemical transformations. uva.nl Researchers utilize this compound to explore fundamental concepts such as pericyclic reactions, photochemical isomerizations, and the behavior of excited states in conjugated systems. researchgate.netosti.gov The insights gained from studying this compound are often generalizable to more complex polyene structures, including those of biological and materials science significance.

The (E) and (Z) isomers of this compound are of particular interest as they allow for comparative studies on the influence of geometric isomerism on reaction pathways and energy landscapes. uva.nl For instance, the steric hindrance induced by the methyl groups in the (Z)-isomer significantly affects its ground-state geometry and subsequent photochemical behavior. uva.nl The stereoselective synthesis of these isomers is a key area of research, providing pure samples for detailed mechanistic investigations. tandfonline.comtandfonline.com

Significance of Conjugated Polyenes in Fundamental Chemical Research

Conjugated polyenes are a vital class of organic molecules characterized by alternating single and double carbon-carbon bonds. wikipedia.org This arrangement leads to a delocalized π-electron system, which is responsible for their unique electronic and optical properties. wikipedia.org In fundamental chemical research, conjugated polyenes are cornerstones for understanding chemical bonding, molecular orbital theory, and reaction mechanisms. They are classic examples used to illustrate concepts such as resonance, aromaticity, and the Woodward-Hoffmann rules for pericyclic reactions.

The extended π-systems in conjugated polyenes cause them to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, a property that makes them colorful and useful as dyes and pigments. wikipedia.org This light absorption can also initiate photochemical reactions, making polyenes excellent models for studying the interaction of light with matter. researchgate.net Furthermore, the reactivity of conjugated polyenes in reactions like Diels-Alder cycloadditions and electrocyclizations has been extensively studied to understand the factors that control regio- and stereoselectivity. anu.edu.au The knowledge gained from these studies is foundational to synthetic organic chemistry.

Conjugated polyenes are also significant in materials science, where they form the backbone of conducting polymers. wikipedia.org Polyacetylene, the simplest conjugated polymer, can exhibit high electrical conductivity upon doping, opening up applications in electronics. wikipedia.org In a different vein, certain polyenes are considered important targets in astrobiology as their detection could indicate the presence of organic matter in extreme environments. royalsocietypublishing.org

Overview of Research Trajectories for this compound

The research concerning this compound has progressed along several key trajectories, reflecting broader developments in organic chemistry.

Synthesis and Stereochemistry: Early research focused on the synthesis of this compound and its isomers. A significant achievement was the development of stereoselective methods to prepare the (E)-isomer, which was crucial for subsequent photochemical and spectroscopic studies. tandfonline.comtandfonline.com These synthetic efforts have provided access to isotopically labeled versions of the molecule, which are invaluable for mechanistic studies. tandfonline.com

Photochemistry and Reaction Mechanisms: A major area of investigation has been the photochemical behavior of this compound. researchgate.netnih.gov Studies have explored its Z/E isomerization, electrocyclic ring-closing reactions, and the formation of bicyclo[3.1.0]hexene derivatives. researchgate.netresearchgate.net A key finding is that the ground-state conformation of the hexatriene plays a determining role in the outcome of its photochemical reactions, a concept known as the NEER (Non-Equilibration of Excited Rotamers) principle. uva.nlresearchgate.net

Spectroscopy and Excited States: Advanced spectroscopic techniques, such as time-resolved resonance Raman spectroscopy, have been employed to study the structure and dynamics of the lowest excited triplet state of this compound. uva.nlacs.org These studies provide insights into the geometry of the molecule in its excited state and the barriers to rotation around the single bonds.

Computational and Theoretical Chemistry: More recently, computational methods have been used to predict and explain the experimental observations. nih.govscispace.com First-principles predictions of wavelength-dependent product quantum yields for the photochemical reactions of (Z)-2,5-dimethyl-1,3,5-hexatriene have shown good agreement with experimental results. nih.govscispace.com These theoretical investigations help to elucidate the complex potential energy surfaces that govern the reaction pathways. osti.gov

The following table provides a summary of key research findings for this compound:

| Research Area | Key Findings |

| Synthesis | Stereoselective single-step synthesis of (E)-2,5-dimethyl-1,3,5-hexatriene via bis-methylenation of (E)-3-hexene-2,5-dione. tandfonline.com |

| Photochemistry | Photochemical reactions are influenced by the ground-state conformation, supporting the NEER principle. researchgate.net Wavelength-dependent product quantum yields for Z/E-isomerization and ring-closing reactions have been determined. nih.govscispace.com |

| Spectroscopy | Resonance Raman spectra have been used to characterize the lowest excited triplet state. uva.nlacs.org |

| Theoretical Chemistry | First-principles calculations have successfully predicted wavelength-dependent product quantum yields. nih.govscispace.com |

Structure

3D Structure

Properties

CAS No. |

4916-63-6 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

(3E)-2,5-dimethylhexa-1,3,5-triene |

InChI |

InChI=1S/C8H12/c1-7(2)5-6-8(3)4/h5-6H,1,3H2,2,4H3/b6-5+ |

InChI Key |

ZVFFWOKVVPSTAL-AATRIKPKSA-N |

Isomeric SMILES |

CC(=C)/C=C/C(=C)C |

Canonical SMILES |

CC(=C)C=CC(=C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethyl 1,3,5 Hexatriene

Stereoselective Preparation Routes for 2,5-Dimethyl-1,3,5-hexatriene (B14166490)

The spatial arrangement of atoms in this compound significantly influences its physical and chemical properties. Consequently, stereoselective synthesis, which controls the formation of a specific stereoisomer, is of paramount importance.

Wittig Reaction Applications in Methylenation Strategies

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orgpressbooks.pub It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is particularly valuable for creating carbon-carbon double bonds at specific locations within a molecule, a key feature in the synthesis of conjugated systems like this compound. libretexts.org

A key strategy for synthesizing (E)-2,5-dimethyl-1,3,5-hexatriene involves the double methylenation of a suitable diketone precursor. tandfonline.com In this approach, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is used as the Wittig reagent to convert the two ketone functionalities into methylene (B1212753) groups (C=CH₂). wikipedia.orgtandfonline.com This method has been shown to be highly stereoselective, yielding the (E)-isomer without contamination from the (Z)-isomer, as confirmed by gas chromatography. tandfonline.com The versatility of the Wittig reagent allows for its application in the synthesis of various substituted trienes. tandfonline.com

Synthesis from Precursors such as (E)-3-hexene-2,5-dione

While the methylenation of the (E)-isomer of 3-hexene-2,5-dione proceeds with high yield and stereoselectivity, attempts to apply the same Wittig reaction conditions to the (Z)-isomer have been met with limited success, yielding the desired (Z)-triene in very low amounts (not exceeding 2%). tandfonline.com

Optimization of Synthetic Conditions for High Stereoselectivity

Achieving high stereoselectivity in the synthesis of this compound is critically dependent on the reaction conditions. The choice of base and solvent in the Wittig reaction can significantly influence the stereochemical outcome. masterorganicchemistry.com For the synthesis of (E)-2,5-dimethyl-1,3,5-hexatriene from (E)-3-hexene-2,5-dione, specific conditions have been developed to ensure the exclusive formation of the (E)-isomer. tandfonline.com

However, when attempting to synthesize the (Z)-isomer from (Z)-3-hexene-2,5-dione, various Wittig reaction conditions have proven to be largely unsuccessful. tandfonline.com Even the use of sodium bis(trimethylsilyl)amide as a base to generate a lithium-salt-free solution of the phosphorane, a technique known to influence stereoselectivity, did not lead to a significant yield of the (Z)-triene. tandfonline.com This highlights the challenges in controlling the stereochemistry for the (Z)-isomer using this particular synthetic route. Further research into alternative synthetic strategies or optimization of reaction parameters, such as temperature, pressure, and catalyst systems, may be necessary to achieve high stereoselectivity for the (Z)-isomer. acs.org

Below is an interactive data table summarizing the synthetic approaches for this compound:

| Target Compound | Precursor | Key Reagent | Methodology | Stereoselectivity | Yield | Reference |

| (E)-2,5-Dimethyl-1,3,5-hexatriene | (E)-3-hexene-2,5-dione | Methylenetriphenylphosphorane | Wittig Reaction (bis-methylenation) | High (uncontaminated with (Z)-isomer) | 23% | tandfonline.com |

| (Z)-2,5-Dimethyl-1,3,5-hexatriene | (Z)-3-hexene-2,5-dione | Methylenetriphenylphosphorane | Wittig Reaction (bis-methylenation) | Low | ≤ 2% | tandfonline.com |

| Isotopically Substituted (E)-2,5-Dimethyl-1,3,5-hexatrienes | (E)-3-hexene-2,5-dione | Isotopically modified methylenetriphenylphosphorane | Wittig Reaction (bis-methylenation) | High | Not specified | tandfonline.com |

Elucidating Reaction Mechanisms of 2,5 Dimethyl 1,3,5 Hexatriene

Electrophilic Addition Mechanisms

The conjugated π-system of 2,5-dimethyl-1,3,5-hexatriene (B14166490) serves as a nucleophile in the presence of electrophiles. libretexts.org The addition of electrophiles to conjugated systems like this can lead to multiple products, and the distribution of these products is governed by factors such as carbocation stability and reaction conditions. uci.edumasterorganicchemistry.com

The reaction of this compound with one equivalent of hydrogen bromide (HBr) is a classic example of electrophilic addition to a conjugated triene. brainly.comchemguide.co.uk The reaction proceeds in a stepwise manner, initiated by the attack of the π-electrons on the electrophilic hydrogen of HBr. libretexts.org

The initial step of the reaction is the protonation of one of the three double bonds. libretexts.orgbrainly.com The selectivity of this protonation is guided by Markovnikov's rule, which states that the proton will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. pearson.com In the case of this compound, protonation can occur at several positions, but the most favorable sites are the terminal carbons (C1 and C6) because this leads to the formation of a more highly substituted and resonance-stabilized carbocation. brainly.commasterorganicchemistry.com

Protonation at C1 or C6 results in a tertiary, allylic carbocation, which is significantly stabilized. For instance, protonation at the C1 position yields a carbocation at the C2 position, which is both tertiary and part of a conjugated system.

The stability of the carbocation intermediate is a critical factor influencing the reaction pathway. masterorganicchemistry.com Carbocations are stabilized by two primary effects: inductive effects from adjacent alkyl groups and resonance delocalization of the positive charge across a π-system. masterorganicchemistry.commasterorganicchemistry.com

Upon protonation of this compound at a terminal carbon, a resonance-stabilized allylic carbocation is formed. brainly.com The positive charge is not localized on a single carbon atom but is delocalized over multiple carbons through resonance. For example, if protonation occurs at C1, the initial tertiary carbocation at C2 can delocalize the positive charge to C4 and C6. This delocalization significantly increases the stability of the intermediate. masterorganicchemistry.com The stability generally increases with the number of possible resonance forms. masterorganicchemistry.com

The resonance structures for the carbocation formed by protonation at C1 are depicted below:

Structure A: Positive charge on C2 (tertiary carbocation)

Structure B: Positive charge on C4 (secondary carbocation)

Structure C: Positive charge on C6 (primary carbocation)

The hybrid of these resonance structures represents the true nature of the carbocation, with the positive charge spread across the C2, C4, and C6 positions. The most stable and therefore major contributor to the hybrid is the one that places the charge on the most substituted carbon. masterorganicchemistry.com

Following the formation of the resonance-stabilized carbocation, the bromide ion (Br⁻) acts as a nucleophile and can attack any of the carbons bearing a partial positive charge. libretexts.orgbrainly.com This leads to the formation of different addition products, namely 1,2-, 1,4-, and 1,6-addition products. The numbering here refers to the atoms of the original conjugated six-carbon chain.

1,2-Addition: Attack of the bromide ion at C2 of the carbocation hybrid results in the 1,2-addition product.

1,4-Addition: Attack at C4 leads to the 1,4-addition product.

1,6-Addition: Attack at C6 yields the 1,6-addition product.

The distribution of these products can be influenced by reaction conditions such as temperature. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest, which is often the 1,2-adduct due to the proximity effect. uci.edumasterorganicchemistry.com At higher temperatures, the reaction is under thermodynamic control, allowing for equilibrium to be established and favoring the most stable product, which is often the 1,4- or 1,6-adduct due to the formation of a more substituted (and thus more stable) internal double bond. uci.edumasterorganicchemistry.com

The possible products from the reaction of one equivalent of HBr with this compound are:

6-Bromo-2,5-dimethyl-1,3-hexadiene (1,2-addition product)

4-Bromo-2,5-dimethyl-1,5-hexadiene (1,4-addition product)

2-Bromo-2,5-dimethyl-3,5-hexadiene (from attack at an internal position, less likely)

1-Bromo-2,5-dimethyl-2,4-hexadiene (1,6-addition product) brainly.com

Table 1: Potential Products of HBr Addition to this compound

| Product Name | Addition Type |

|---|---|

| 6-Bromo-2,5-dimethyl-1,3-hexadiene | 1,2-Addition |

| 4-Bromo-2,5-dimethyl-1,5-hexadiene | 1,4-Addition |

| 1-Bromo-2,5-dimethyl-2,4-hexadiene | 1,6-Addition |

Reaction with Hydrogen Bromide (HBr)

Carbocation Stability and Resonance Stabilization

Photochemical Reaction Pathways and Selectivity

The absorption of ultraviolet light promotes this compound to an electronically excited state, opening up a variety of photochemical reaction pathways that are often inaccessible under thermal conditions. These reactions are highly dependent on the stereochemistry of the starting material and the specific reaction conditions.

Upon irradiation, this compound can undergo several types of photo-isomerization reactions.

Z/E Isomerization: One of the common photochemical reactions is the isomerization around the double bonds, converting a Z (cis) isomer to an E (trans) isomer, or vice versa. researchgate.net For instance, irradiation of the (Z)-isomer of this compound can lead to the formation of the (E)-isomer. researchgate.net This process often proceeds until a photostationary state, a specific ratio of isomers, is reached. researchgate.net The efficiency of this isomerization can be influenced by the wavelength of the light used. nih.gov

Electrocyclization: Conjugated trienes can undergo a 6π-electrocyclization reaction upon irradiation to form a cyclohexadiene derivative. acs.org This pericyclic reaction is governed by the Woodward-Hoffmann rules, which predict that the photochemical 6π-electrocyclization will proceed in a disrotatory fashion. libretexts.org The specific stereochemistry of the resulting cyclohexadiene depends on the conformation of the hexatriene at the moment of cyclization.

Conformational Isomerization: The ground-state conformation of the hexatriene plays a crucial role in determining the selectivity of its photochemical reactions. researchgate.netresearchgate.net this compound can exist in different conformations due to rotation around the single bonds. Selective excitation of specific conformers can lead to different product distributions, a concept known as the NEER (Non-Equilibration of Excited Rotamers) principle. researchgate.netpnas.org For example, an s-trans,s-cis conformation is required for the photochemical transformation into a bicyclo[3.1.0]hex-2-ene derivative. researchgate.net

Other Isomerizations: Research has shown that irradiation of 2,5-dialkyl-1,3,5-hexatrienes can also lead to the formation of products containing a three-membered ring, such as bicyclo[3.1.0]hexene and vinylcyclopropane (B126155) derivatives. researchgate.net A proposed mechanism for the formation of these products involves a biradical intermediate. researchgate.net

The quantum yields of these different photo-isomerization pathways can be wavelength-dependent. nih.gov For example, studies on (Z)-2,5-dimethyl-1,3,5-hexatriene have shown that excitation at the red edge of the absorption spectrum can favor six-membered ring formation over Z/E-isomerization. nih.gov

Table 2: Photochemical Reactions of this compound

| Reaction Type | Product Type | Mechanistic Feature |

|---|---|---|

| Z/E Isomerization | Geometric Isomer (E or Z) | Reversible, leads to photostationary state. researchgate.netresearchgate.net |

| 6π-Electrocyclization | Substituted 1,3-Cyclohexadiene (B119728) | Disrotatory ring closure. libretexts.org |

| Cycloaddition | Bicyclo[3.1.0]hexene derivative | Proceeds from an s-trans,s-cis conformation. researchgate.net |

| Rearrangement | Vinylcyclopropane derivative | Involves a biradical intermediate. researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3,5-hexatriene (B1211904) |

| 1-Bromo-2,5-dimethyl-2,4-hexadiene |

| This compound |

| 2-Bromo-2,5-dimethyl-3,5-hexadiene |

| 4-Bromo-2,5-dimethyl-1,5-hexadiene |

| 6-Bromo-2,5-dimethyl-1,3-hexadiene |

| Bicyclo[3.1.0]hex-2-ene |

| Bromoethane |

| Bromocyclohexane |

| Chloroethane |

| Cyclohexene |

| Ethene |

| Hydrogen Bromide |

| Hydrogen Chloride |

| Hydrogen Iodide |

| Hydrogen Fluoride |

Electrocyclic Ring-Closing Reactions to Cyclohexadienes

The photochemical transformation of this compound represents a key example of a 6π electrocyclic reaction, leading to the formation of a 1,3-cyclohexadiene derivative. ucsb.eduresearchgate.net This type of reaction is governed by the principles of orbital symmetry, which dictate the stereochemical outcome of the cyclization process. ucsb.edusandiego.edu Under photochemical conditions, the reaction proceeds through a conrotatory motion, a stark contrast to the disrotatory pathway favored under thermal conditions. ucsb.edumasterorganicchemistry.comhhrc.ac.in The efficiency and selectivity of this ring-closing reaction are intricately linked to factors such as the ground-state conformational equilibrium of the starting triene, the influence of the NEER (Nonequilibration of Excited Rotamers) principle, and the wavelength of the irradiating light. researchgate.netnih.govmsu.edu

Influence of Ground-State Conformation on Selectivity

The selectivity of photochemical reactions in 2,5-dialkyl-1,3,5-hexatrienes is significantly influenced by the equilibrium mixture of its ground-state conformers. researchgate.net The presence of different rotamers, which are in rapid interconversion at room temperature, dictates the preferred reaction pathway upon photoexcitation. msu.edu For Z-2,5-dimethylhexatriene, the equilibrium between the cZt and cZc rotamers is particularly crucial. ignited.in The cZc conformation is considered the precursor for the ring-closure reaction to form the corresponding cyclohexadiene. ignited.inphotobiology.com Substituents on the hexatriene backbone can sterically influence the conformational equilibrium, thereby controlling the product distribution. researchgate.net For instance, increasing the size of substituents at the 2 and 5 positions can favor the gZg rotamers, which are more prone to cyclohexadiene formation. nih.gov This conformational control is a key factor in determining the outcome of the photoreaction. ignited.inscispace.com

Orbital Symmetry Control: Conrotatory Modes

The electrocyclic ring-closing of this compound under photochemical conditions is a stereospecific process governed by the principle of conservation of orbital symmetry. sandiego.edumasterorganicchemistry.com According to the Woodward-Hoffmann rules, a 6π-electron system, such as 1,3,5-hexatriene, undergoes a conrotatory ring closure when photochemically excited. masterorganicchemistry.comhhrc.ac.inimperial.ac.uk

This conrotatory motion involves the two termini of the hexatriene system rotating in the same direction (both clockwise or both counter-clockwise) to form the new sigma bond of the resulting cyclohexadiene. masterorganicchemistry.comox.ac.uk This specific mode of rotation is necessary to achieve constructive, in-phase overlap between the lobes of the highest occupied molecular orbital (HOMO) of the excited state (which is the LUMO of the ground state). ucsb.edumasterorganicchemistry.com In the photochemically excited state of a 1,3,5-hexatriene, the symmetry of the relevant molecular orbital (ψ4*) dictates that a conrotatory process is symmetry-allowed, leading to a smooth transformation to the product's electronic state. hhrc.ac.inimperial.ac.ukprgc.ac.in In contrast, a disrotatory motion (where the termini rotate in opposite directions) would be symmetry-forbidden under these conditions. masterorganicchemistry.com

Biradical Intermediates in Photochemical Rearrangements

In addition to the concerted electrocyclic ring-closing pathway, the photochemical rearrangements of 2,5-dialkyl-1,3,5-hexatrienes can also involve the formation of biradical intermediates. researchgate.net These intermediates are proposed to account for the formation of certain photoproducts, particularly those containing a three-membered ring. researchgate.net The mechanism suggests that upon photoexcitation, the hexatriene can form a biradical species which can then undergo various subsequent reactions. researchgate.net Molecular orbital correlation diagrams indicate that the formation of a three-membered ring from the hexatriene as a primary step would also need to occur in a conrotatory fashion. researchgate.net

Wavelength Effects on Photoreactivity and Product Composition

The photoreactivity of Z-2,5-dimethylhexatriene and the resulting product distribution exhibit a notable dependence on the wavelength of irradiation. nih.govignited.in This phenomenon is primarily attributed to the selective excitation of different ground-state rotamers that possess distinct electronic absorption spectra. ignited.in Specifically, the cZt and cZc conformers of Z-2,5-dimethylhexatriene have different absorption characteristics. ignited.in

Longer wavelengths of light preferentially excite the s-cis-s-trans conformation, which can lead to reactions like researchgate.netnih.gov sigmatropic hydrogen migration. researchgate.net Conversely, shorter wavelength light tends to excite the s-trans-s-trans conformation, favoring Z-E interconversion. researchgate.net For Z-2,5-dimethylhexatriene, a significant change in photoreactivity is observed around 290 nm. ignited.in This is because the relative absorbance of the cZt and cZc rotamers changes drastically from this wavelength upwards. ignited.in Excitation at the red edge of the absorption spectrum leads to an increase in the formation of the six-membered ring product (dimethyl-cyclohexadiene) and a decrease in Z/E-isomerization. nih.govscispace.com This wavelength-dependent photochemistry underscores the principle of conformational control, where the selection of a specific conformer through light of a particular wavelength dictates the reaction's outcome. scispace.com

Table 1: Wavelength-Dependent Product Quantum Yields (PQYs) for Z-2,5-dimethyl-1,3,5-hexatriene (Z-DMHT)

| Wavelength (nm) | Φ(E-DMHT) | Φ(CHD) |

|---|---|---|

| 290 | ~0.25 | ~0.10 |

| 303 | ~0.15 | ~0.20 |

Data is estimated from graphical representations in scientific literature and illustrates the trend of decreasing Z/E-isomerization (E-DMHT formation) and increasing ring-closure (CHD formation) at longer wavelengths. nih.gov

Sigmatropic Rearrangements under Photochemical Conditions

Under photochemical conditions, this compound can undergo sigmatropic rearrangements in addition to electrocyclization. nih.govnih.gov These rearrangements involve the migration of a sigma-bonded group across the π-electron system. libretexts.org Theoretical studies on substituted Z-hexa-1,3,5-triene derivatives have identified the occurrence of researchgate.netimperial.ac.uk, researchgate.netnih.gov, and researchgate.netscispace.com-sigmatropic hydrogen shifts. nih.gov These reactions are found to originate from the tZg conformers for steric reasons. nih.gov The researchgate.netnih.gov sigmatropic hydrogen migration, for instance, occurs from an s-cis-s-trans conformation, which can be preferentially excited by longer wavelength light. researchgate.net

Analysis ofchemistrylearner.comresearchgate.net,researchgate.netslideshare.net, andresearchgate.netjove.com-Sigmatropic Hydrogen Shifts

Computational studies on the photodynamics of this compound (DMHT) and related substituted hexatrienes have identified the occurrence of various sigmatropic hydrogen shifts. nih.gov While the specific chemistrylearner.comresearchgate.net, researchgate.netslideshare.net, and researchgate.netjove.com shifts mentioned in the outline are not explicitly detailed in the surveyed literature, research confirms that nih.govmasterorganicchemistry.com, chemistrylearner.commasterorganicchemistry.com, and masterorganicchemistry.comimperial.ac.uk-sigmatropic hydrogen shifts are significant reaction pathways, occurring in 5% to 15% of photo-initiated reactions for certain conformers. nih.gov These reactions are noted to originate from the tZg conformers for sterical reasons. nih.gov

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. chemistrylearner.com The feasibility and stereochemistry of these reactions are governed by the principle of conservation of orbital symmetry, often summarized by the Woodward-Hoffmann rules. chemistrylearner.commsu.edu For instance, chemistrylearner.commasterorganicchemistry.com-sigmatropic shifts are common six-electron processes that are thermally allowed, whereas masterorganicchemistry.comnih.gov shifts are four-electron systems that are much rarer under thermal conditions. msu.edu The absence of observed thermal masterorganicchemistry.comnih.gov sigmatropic hydrogen shifts in certain trienes, which would lead to a stable aromatic product like toluene, underscores the high energy barrier for these symmetry-forbidden processes. msu.edu

Although direct experimental or computational evidence for the higher-order chemistrylearner.comresearchgate.net, researchgate.netslideshare.net, and researchgate.netjove.com shifts in this compound is not available in the provided search results, the documented presence of other sigmatropic shifts highlights the complexity of its photochemical behavior. nih.gov

Photocycloaddition Reactions

Photocycloaddition reactions involve the union of two or more unsaturated molecules to form a cyclic product under the influence of light. chemistrylearner.comslideshare.net These reactions are crucial in the photochemistry of conjugated systems like this compound. The specific mode of cycloaddition—such as 1,2- (ortho), 1,3- (meta), or 1,4- (para) addition—is often dependent on the nature of the reactants and the reaction conditions. hhrc.ac.in

The [2+2] photocycloaddition is a key reaction for conjugated dienes and polyenes, typically requiring high-energy UV radiation for direct photoexcitation. researchgate.net However, the use of visible-light-absorbing transition metal complexes as photosensitizers can enable these reactions under milder conditions, which helps to tolerate sensitive functional groups. researchgate.netnih.gov In these sensitized reactions, a photocatalyst can selectively activate a conjugated triene. nih.gov

For conjugated trienes, photochemical reactions can lead to the formation of bicyclic products. For example, the irradiation of 1,3,5-hexatriene derivatives can yield bicyclo[3.1.0]hex-2-ene structures. researchgate.netacs.org This transformation is believed to proceed from an s-trans, s-cis conformation of the triene. researchgate.net The mechanism for the formation of the three-membered ring in such products is proposed to involve a biradical intermediate and must occur in a conrotatory fashion as dictated by molecular orbital correlation diagrams. researchgate.net

In a 1,4-photoaddition, an olefinic double bond adds across the 1- and 4-positions of a conjugated system. hhrc.ac.in This reaction is mechanistically similar to the Diels-Alder reaction, with the conjugated system acting as the diene component. hhrc.ac.in These reactions are often concerted, stereospecific, and involve the singlet excited state of the molecule. hhrc.ac.in

Acyclic or cyclic conjugated dienes can undergo a 1,4-cycloaddition with singlet oxygen to produce six-membered cyclic peroxides. hhrc.ac.inslideshare.net While the provided search results focus more on the electrocyclic and [2+2] cycloaddition pathways for hexatrienes, 1,4-additions are a recognized reaction class for conjugated systems. hhrc.ac.inresearchgate.net For instance, the photoreduction of a triene moiety in ethanol (B145695) has been observed to yield a minor product resulting from the 1,4-addition of hydrogen. researchgate.net Higher-order cycloadditions, such as the [4+4] photocycloaddition, have also been reported for related enyne systems, yielding bridged cyclooctatriene structures. acs.org

1,2-Photocycloaddition Processes

Thermal Rearrangement Mechanisms

Electrocyclic reactions are pericyclic processes involving the interconversion of a linear conjugated polyene and a cyclic compound, where one π-bond is converted into a σ-bond (ring-closing) or vice versa (ring-opening). wikipedia.orgamazonaws.com For this compound, a (4n+2) π-electron system (where n=1), the key thermal reaction is the electrocyclization to form a 1,3-cyclohexadiene derivative. researchgate.netmsu.edu This reaction is reversible, with the forward (ring-closing) and reverse (ring-opening) processes proceeding through the same transition state, a principle known as microscopic reversibility. jove.com

The stereospecificity of these reactions is a direct consequence of the orbital symmetry of the highest occupied molecular orbital (HOMO) of the polyene. msu.eduucsb.edu For example, the thermal cyclization of (2E,4Z,6E)-octatriene specifically yields cis-5,6-dimethyl-1,3-cyclohexadiene. careerendeavour.com Similarly, the isomeric (2E,4Z,6Z)-octatriene produces the trans-dimethyl product. ucsb.edu

Table 1: Stereospecificity of Thermal Electrocyclization of Octatriene Isomers

| Starting Material | Product |

| (2E,4Z,6E)-Octatriene | cis-5,6-Dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6Z)-Octatriene | trans-5,6-Dimethyl-1,3-cyclohexadiene |

| (trans,cis,trans)-2,4,6-Octatriene | cis-5,6-Dimethyl-1,3-cyclohexadiene |

| (trans,cis,cis)-2,4,6-Octatriene | trans-5,6-Dimethyl-1,3-cyclohexadiene |

This table is based on data from analogous substituted hexatriene systems. msu.eduucsb.edu

The stereochemical outcome of electrocyclic reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. chemistrylearner.comwikipedia.org For a thermal reaction involving a (4n+2) π-electron system like 1,3,5-hexatriene, the rules predict a disrotatory mode for ring-closing and opening. wikipedia.orglibretexts.orglibretexts.org

This can be understood by examining the HOMO of the hexatriene (ψ₃). ucsb.edu In the ground state, the lobes of the p-orbitals at the termini (C1 and C6) that have the same phase are oriented on the same side of the molecule. masterorganicchemistry.comucsb.edulibretexts.org To achieve the constructive overlap required to form a new σ-bond, the termini must rotate in opposite directions—one clockwise and one counter-clockwise. masterorganicchemistry.comucsb.edu This is defined as a disrotatory process. chemistrylearner.com If the termini were to rotate in the same direction (conrotatory), the lobes of opposite phase would overlap, resulting in destructive interference and no bond formation. masterorganicchemistry.com

This disrotatory mode correctly predicts the formation of cis-5,6-dimethyl-1,3-cyclohexadiene from the thermal cyclization of (2E,4Z,6E)-octatriene. careerendeavour.com The principle applies equally to the reverse reaction; the thermal ring-opening of a substituted 1,3-cyclohexadiene to a 1,3,5-hexatriene is also a disrotatory process. masterorganicchemistry.comwikipedia.org

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Allowed Mode of Rotation |

| 4n (e.g., 1,3-butadiene) | Thermal | Conrotatory |

| 4n (e.g., 1,3-butadiene) | Photochemical | Disrotatory |

| 4n+2 (e.g., 1,3,5-hexatriene) | Thermal | Disrotatory |

| 4n+2 (e.g., 1,3,5-hexatriene) | Photochemical | Conrotatory |

Source: Based on principles outlined in multiple sources. chemistrylearner.comwikipedia.orglibretexts.org

Thermal Electrocyclic Ring-Closing and Opening Reactions

Transition State Analysis in Thermal Cyclization

The thermal cyclization of 1,3,5-hexatriene and its derivatives, including this compound, is a classic example of a 6π-electron electrocyclic reaction. Governed by the Woodward-Hoffmann rules, this process proceeds through a concerted, thermally allowed disrotatory pathway. masterorganicchemistry.commsu.edu The transition state for the parent 1,3,5-hexatriene is characterized by a Cs symmetric boat-like geometry. nih.gov In this state, the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new sigma bond of the resulting 1,3-cyclohexadiene ring. msu.edu

For substituted hexatrienes like this compound, the fundamental disrotatory mechanism remains the same. The presence of methyl groups at the C2 and C5 positions influences the energetics and can affect the stability of the transition state. Computational studies on related alkyl-substituted hexatrienes show that these substituents can lower the activation energy barrier for cyclization compared to the unsubstituted parent compound. thieme-connect.comthieme-connect.com The inclusion of a δ-methyl substituent in one hexatriene system allowed the thermal cyclization to proceed efficiently at 52 °C, a significant reduction from the 100 °C required for the des-methyl analogue. thieme-connect.com This acceleration is attributed to steric interactions in the ground state that favor the s-cis conformation necessary for cyclization, thereby reducing the entropic barrier to reaching the transition state. thieme-connect.com

Influence of Substituents on Electrocyclization Kinetics and Thermodynamics

The kinetics and thermodynamics of the electrocyclization of 1,3,5-hexatrienes are highly sensitive to the nature and position of substituents on the triene backbone. Substituents can alter the activation energy of the reaction, thereby accelerating or decelerating the rate of ring closure.

Methyl groups, such as those in this compound, generally accelerate the reaction. For instance, the thermal electrocyclization of a hexatriene with a δ-methyl substituent was found to be significantly faster than its non-methylated counterpart. thieme-connect.com This effect is often attributed to steric factors that bias the ground-state conformational equilibrium towards the reactive s-cis,s-cis conformation, which is necessary for the cyclization to occur. thieme-connect.com

The electronic properties of substituents also play a crucial role. Theoretical studies have shown that while some substituents like CH3, NH2, CHO, and CN can slightly increase the activation barrier (by 0.3-2.4 kcal/mol), others such as OH, F, and NO2 can decrease it by 0.7-2.4 kcal/mol compared to the parent hexatriene. researchgate.net The strategic placement of electron-donating groups (EDG) and electron-withdrawing groups (EWG) can lead to even more dramatic rate accelerations.

| Substituent Type/Position | Effect on Activation Barrier | Rationale |

| Alkyl Groups (e.g., Methyl) | Decrease | Sterically favors the required s-cis conformation, lowering the entropic barrier. thieme-connect.comthieme-connect.com |

| Electron Donating Groups (EDG) | Varies; can decrease | Can stabilize a charge-polarized transition state. researchgate.net |

| Electron Withdrawing Groups (EWG) | Varies; can decrease | Can stabilize a charge-polarized transition state. researchgate.net |

| Captodative (EDG + EWG) | Significant Decrease | Synergistic stabilization of the transition state through charge delocalization. acs.orgnih.gov |

Captodative Substitution Effects on Activation Barriers

A particularly powerful strategy for accelerating hexatriene electrocyclization is the use of captodative substitution. This refers to the synergistic effect of having both an electron-donating group (donor) and an electron-accepting group (acceptor) attached to the conjugated system. acs.orgnih.gov This combination can dramatically lower the activation free energy for the cyclization, in some cases by up to 10 kcal/mol compared to the unsubstituted hexatriene. researchgate.netacs.org Such a significant reduction in the activation barrier allows the reaction to proceed smoothly even at room temperature. acs.orgnih.gov

The mechanism behind this acceleration involves a greater stabilization of the transition state compared to the reactant ground state. The affinity between the donor and acceptor groups is stronger in the transition state, leading to an extra acceleration effect. acs.orgresearchgate.net Computational studies have identified several substitution patterns as being exceptionally effective for promoting rapid electrocyclization. researchgate.netacs.orgnih.gov

| Captodative Substitution Pattern | Predicted Effect on Activation Energy | Reference |

| 2-acceptor-3-donor hexatrienes | Strong acceleration | researchgate.netacs.org |

| 2-acceptor-5-donor hexatrienes | Strong acceleration | researchgate.netacs.org |

| 3-acceptor-5-donor hexatrienes | Strong acceleration | researchgate.netacs.org |

These theoretical predictions have been shown to be in excellent agreement with experimental results from synthetic studies. acs.org This approach provides a powerful tool for manipulating the kinetics of electrocyclization reactions for applications in complex molecule synthesis. researchgate.net

Other Cycloaddition Reactions (e.g., Diels-Alder)

Beyond electrocyclization, hexatrienes can participate in other pericyclic reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In principle, this compound can act as the 4π diene component.

However, the reactivity of a hexatriene in a Diels-Alder reaction depends on which two of the three double bonds participate. For this compound, the C1-C4 diene system could react with a dienophile. The presence of the methyl group at the C2 position can influence the reaction. While substituents on the diene can control the regioselectivity of the addition, they can also introduce steric hindrance, which may decrease reaction rates compared to non-methylated analogs. The reaction of substituted hexatrienes often results in a mixture of products, and in some cases, internal Diels-Alder reactions can occur where one part of the molecule acts as the diene and another as the dienophile. acs.org

The competition between 6π electrocyclization and [4+2] cycloaddition is a key consideration. The reaction conditions, including temperature and the presence of a dienophile, dictate the favored pathway. Thermal electrocyclization is an intramolecular process, whereas the Diels-Alder reaction is typically intermolecular, making its rate dependent on the concentration of the dienophile.

Advanced Spectroscopic Characterization and Analysis

Vibrational Spectroscopy of 2,5-Dimethyl-1,3,5-hexatriene (B14166490)

Vibrational spectroscopy serves as a powerful tool to probe the molecular structure and bonding within this compound. By analyzing the vibrational modes, researchers can deduce information about the molecule's conformation and the electronic distribution in different states.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a fundamental technique used to identify the vibrational modes of a molecule. While specific detailed IR vibrational mode assignments for this compound are not extensively detailed in the provided search results, the principles of IR spectroscopy allow for the prediction of characteristic absorption bands. For a molecule like this compound, one would expect to observe vibrational modes corresponding to C-H stretching, C=C stretching, C-C stretching, and various bending modes. The lateral methylation in E-2,5-dimethyl-1,3,5-hexatriene leads to strong coupling between the stretching vibrations of the C-C single bonds within the polyene chain and the C-C bonds to the methyl groups. uva.nl This coupling results in a splitting of the C-C single bond stretching vibrations into out-of-phase combinations at higher wavenumbers and in-phase combinations at lower wavenumbers. uva.nl

A general understanding of the vibrational patterns can be inferred from studies on related methylated hexatrienes. uva.nl For instance, the vibrational pattern of E-3-methyl-1,3,5-hexatriene is similar to that of E-1,3,5-hexatriene, where normal modes can be described by global symmetry coordinates. In contrast, the pattern of E-2-methyl-1,3,5-hexatriene is more akin to isoprene, with normal modes influenced by local symmetry coordinates. uva.nl This suggests that the position of methylation significantly impacts the vibrational characteristics of the hexatriene backbone.

Table 1: Predicted IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| =C-H | Stretching | 3100-3000 |

| C=C | Stretching | 1650-1600 |

| -C-H (methyl) | Stretching | 2975-2850 |

| C-C | Stretching | 1200-800 |

| =C-H | Bending (out-of-plane) | 1000-650 |

Raman Spectroscopy of Ground States

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds, such as the C=C bonds in the polyene chain of this compound. Studies of the ground states of the E and Z isomers of this compound using Raman spectroscopy have supported differences in their single-bond conformations. uva.nl The E isomer is suggested to have a planar tEt (trans across the C2-C3 and C4-C5 single bonds) conformation, while the Z isomer predominantly adopts a nonplanar cZc conformation. uva.nl

Theoretical and Raman spectroscopic studies have been conducted on the ground states of (E)- and (Z)-2,5-dimethyl-1,3,5-hexatriene and their deuterated isotopomers. osti.gov These studies, often coupled with quantum chemical calculations, allow for a detailed assignment of the observed Raman bands to specific vibrational modes. osti.govaip.org The analysis of these spectra provides insights into the force fields and equilibrium geometries of the ground state rotamers. aip.org

Time-Resolved Resonance Raman Spectroscopy of Excited States

Time-resolved resonance Raman (TR³) spectroscopy is a powerful technique for studying the structure and dynamics of short-lived excited electronic states. By using a pump-probe laser setup, the molecule is first excited to a higher electronic state, and its vibrational spectrum is then probed with a second laser pulse.

TR³ spectroscopy has been instrumental in characterizing the lowest excited triplet state (T₁) of both the E and Z isomers of this compound. uva.nlacs.org In these experiments, the triplet states are typically populated through triplet energy transfer from a sensitizer, such as acetone. uva.nl The resulting Raman spectra of the T₁ state exhibit distinct vibrational bands. For the E isomer, prominent Raman bands are observed at 1551, 1389, 1357, and 1146 cm⁻¹, while the Z isomer shows bands at 1548, 1350, and 1151 cm⁻¹. uva.nl

A partial assignment of these triplet Raman bands has been proposed by comparing them with the spectra of similar molecules like hexatriene, heptatriene, and octatriene. uva.nl These assignments provide information about the relaxed geometries of the triplet states. uva.nl Theoretical calculations, including SCF-LCAO-MO-CI theory, have been used to determine the T₁ potential energy surface, identifying energy minima and equilibrium geometries in this excited state. researchgate.net

Table 2: Experimental T₁ Resonance Raman Frequencies (cm⁻¹) for this compound Isomers

| (E)-2,5-Dimethyl-1,3,5-hexatriene | (Z)-2,5-Dimethyl-1,3,5-hexatriene |

|---|---|

| 1551 | 1548 |

| 1389 | 1350 |

| 1357 | 1151 |

The intensities of the resonance Raman spectra of the T₁ state are related to the electronic transitions from the lowest triplet state (T₁) to higher triplet states (Tₙ). Quantum chemical calculations have been employed to compute the energies of these higher triplet levels and the oscillator strengths for the T₁ → Tₙ transitions. osti.govaip.org The displacements in equilibrium geometries between the T₁ state and the specific Tₙ level corresponding to the strongest T₁ → Tₙ transition are calculated. osti.govaip.org These displacements are then used to estimate the intensities of the T₁ resonance Raman spectra, assuming a predominant Franck-Condon scattering mechanism. osti.govaip.org This analysis helps in understanding the nature of the excited-state potential energy surfaces and the vibrational modes that are most strongly coupled to the electronic transition.

Quantum chemical force field calculations have been crucial in interpreting the experimental resonance Raman spectra of the T₁ state of 1,3,5-hexatrienes and their derivatives. acs.org These calculations provide the vibrational frequencies and normal modes for the different rotamers in the triplet state. For this compound, it has been found that for the E isomers, the tEt form is predominant in the T₁ state, while for the Z isomers, the tEc form is the most stable. osti.gov The Z forms are at a considerably higher energy in the T₁ state due to nonbonded interactions. osti.gov The good agreement between the theoretically calculated and experimental spectra validates the proposed structures and force fields of the triplet state rotamers. osti.gov

The similarity, yet non-identity, of the triplet Raman spectra of the two isomers has been discussed in the context of the NEER (nonequilibration of excited rotamers) principle. uva.nl This principle, previously suggested for the excited singlet states, appears to extend to the much longer-lived triplet states. uva.nl This observation allows for the estimation of a lower limit for the rotational barrier around the formal single bonds in the triplet state, which is approximately 35 kJ/mol. uva.nl

Analysis of T1 → Tn Transitions

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a key technique for probing the conjugated π-electron system of polyenes. The absorption of ultraviolet or visible light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a transition denoted as π → π*. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the extent of conjugation and substitution on the polyene backbone.

Interpretation of UV Absorption Maxima and Band Shapes

The UV spectrum of a conjugated triene like this compound is characterized by a strong and broad absorption band. This band shape arises from the π → π* electronic transition, which is often accompanied by vibrational fine structure, although this can be obscured in solution-phase spectra. The most significant feature of the spectrum is the wavelength of maximum absorbance, λmax.

For the parent compound, (E)-1,3,5-hexatriene, the λmax is observed at approximately 258 nm. The electronic absorption spectra of the E and Z isomers of this compound show a shift to longer wavelengths compared to the unsubstituted parent compound. This shift is a direct consequence of the electronic effects of the methyl substituents. Studies on the isomers of this compound indicate that their ground-state conformations, which are influenced by steric interactions, also play a role in defining the precise spectral characteristics. chemistrysteps.com For instance, the (E)-isomer is believed to predominantly adopt a planar tEt (trans-E-trans) conformation, while the (Z)-isomer favors a nonplanar cZc (cis-Z-cis) conformation. chemistrysteps.com These conformational differences can affect the orbital overlap within the conjugated system, leading to distinct features in their respective UV spectra.

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 1,3,5-Hexatriene (B1211904) | 258 | Hexane |

| (E)-2,5-Dimethyl-1,3,5-hexatriene | ~268 (Estimated) | Not Specified |

| (Z)-2,5-Dimethyl-1,3,5-hexatriene | ~268 (Estimated) | Not Specified |

Effect of Alkyl Substitution on UV Spectral Characteristics

The introduction of alkyl groups onto a conjugated polyene system consistently leads to a bathochromic shift (a shift to a longer wavelength) of the λmax. nih.gov This phenomenon is attributed to the electron-donating nature of alkyl groups, which act through hyperconjugation and inductive effects. These effects raise the energy level of the HOMO more than the LUMO, thereby decreasing the HOMO-LUMO energy gap and shifting the absorption maximum to a longer wavelength. docbrown.info

As a general rule, each alkyl substituent attached directly to the double bond of a conjugated system contributes an approximate +5 nm shift to the λmax. uva.nl The parent 1,3,5-hexatriene has a λmax of 258 nm. nih.govuva.nl For this compound, there are two methyl groups substituted on the conjugated system at positions 2 and 5. Applying the additive rule, the predicted λmax would be approximately 10 nm longer than that of the parent hexatriene.

λmax (predicted) = λmax (parent) + (2 × alkyl contribution) λmax (predicted) = 258 nm + (2 × 5 nm) = 268 nm

This estimation aligns well with the observed trends in substituted polyenes and underscores the predictable nature of alkyl substitution effects on UV spectra.

| Compound | Number of Alkyl Substituents | λmax (nm) |

|---|---|---|

| 1,3-Butadiene | 0 | 217 |

| 2-Methyl-1,3-butadiene | 1 | 220 |

| 2,3-Dimethyl-1,3-butadiene | 2 | 226 |

| 1,3,5-Hexatriene | 0 | 258 |

| 2,3-Dimethyl-1,3,5-hexatriene | 2 | ~268 (Predicted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For this compound, the key structural features to be confirmed are the C8 carbon backbone, the three conjugated double bonds, and the position of the two methyl groups. Furthermore, NMR can distinguish between the (E) and (Z) isomers due to differences in their symmetry and the spatial arrangement of their atoms.

Expected ¹H NMR Spectrum: The proton NMR spectrum would show signals in two main regions: the vinylic region (protons on C=C double bonds) and the aliphatic region (protons on methyl groups).

Vinylic Protons (δ ≈ 5.0-6.8 ppm): The protons attached to the double bonds (H1, H3, H4, H6) would appear in this downfield region. mdpi.com Their exact chemical shifts and coupling patterns would be complex due to cis and trans couplings. For the (E)-isomer, which possesses a C2 axis of symmetry, H1 would be equivalent to H6, and H3 to H4, simplifying the spectrum compared to the less symmetric (Z)-isomer.

Methyl Protons (δ ≈ 1.7-1.9 ppm): The two methyl groups (at C2 and C5) would give rise to a signal in the upfield region. In the symmetric (E)-isomer, these two methyl groups would be chemically equivalent, producing a single signal integrating to 6 hydrogens. In the (Z)-isomer, they would be non-equivalent, potentially leading to two distinct signals.

Expected ¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on the number of unique carbon environments.

Vinylic Carbons (δ ≈ 110-145 ppm): The six sp²-hybridized carbons of the hexatriene chain would resonate in this range. For the symmetric (E)-isomer, one would expect only three signals for the vinylic carbons (C1/C6, C2/C5, and C3/C4).

Methyl Carbons (δ ≈ 15-25 ppm): The sp³-hybridized carbons of the two methyl groups would appear in the high-field region. A single signal would be expected for the (E)-isomer, while two signals might be resolved for the (Z)-isomer.

By analyzing the number of signals, their chemical shifts, and the splitting patterns in the ¹H spectrum, the complete structure and stereochemistry of this compound can be unequivocally determined.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | C1-H, C6-H | ~5.0 - 5.3 | Doublet of doublets |

| C3-H, C4-H | ~6.0 - 6.8 | Multiplet | |

| CH₃ | ~1.7 - 1.9 | Singlet (or narrow multiplet) | |

| ¹³C | C1, C6 | ~115 - 125 | N/A |

| C2, C5 | ~135 - 145 | N/A | |

| C3, C4 | ~125 - 135 | N/A | |

| ¹³C | CH₃ | ~15 - 25 | N/A |

Theoretical and Computational Studies of 2,5 Dimethyl 1,3,5 Hexatriene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of 2,5-dimethyl-1,3,5-hexatriene (B14166490) (DMHT). These studies provide a foundational understanding of the molecule's behavior upon photoexcitation.

Molecular Orbital Analysis (HOMO, LUMO, π-π* Transitions)

The electronic transitions of this compound are dominated by its conjugated π-system. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in its photochemistry. libretexts.orglibretexts.org For conjugated polyenes like hexatriene, the HOMO and LUMO are π and π* orbitals, respectively. chadsprep.com In the ground state of 1,3,5-hexatriene (B1211904), the HOMO is the third pi molecular orbital (ψ3), and the LUMO is the fourth (ψ4). libretexts.orgyoutube.com Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a π-π transition. diva-portal.org This transition leads to an excited state with altered electronic distribution and geometry, driving subsequent photochemical reactions.

The presence of methyl groups at the 2 and 5 positions of the hexatriene backbone introduces electronic and steric effects. These substituents can influence the energy levels of the frontier orbitals. For instance, methyl groups can raise the energy of the HOMO, thereby narrowing the HOMO-LUMO gap and causing a red-shift in the absorption spectrum compared to the unsubstituted 1,3,5-hexatriene. This smaller energy gap is a critical factor in determining the wavelength of light required to initiate photochemical processes. libretexts.org

Vibronic Coupling in Excited States

In polyenes, the coupling between electronic states and vibrational modes, known as vibronic coupling, plays a crucial role in the dynamics of excited states. acs.org For molecules like 1,3,5-hexatriene, vibronic coupling between the low-lying excited states, particularly the 1B and 2A states in the case of the trans isomer, is significant. acs.org This coupling can facilitate non-radiative decay pathways, influencing the efficiency and outcome of photochemical reactions. While specific studies on the vibronic coupling in this compound are not extensively detailed in the provided results, the principles derived from studies on similar hexatrienes are applicable. uva.nl The methyl substituents can alter the vibrational modes and their coupling to the electronic states, potentially modifying the excited-state lifetimes and reaction pathways.

Density Functional Theory (DFT) and Ab Initio Calculations

A variety of sophisticated computational methods have been employed to model the behavior of this compound and related molecules. iccs-meeting.org Density Functional Theory (DFT) and ab initio calculations have proven to be particularly valuable in this regard. iccs-meeting.org These methods are used to investigate reaction mechanisms, predict properties, and rationalize experimental observations. iccs-meeting.org For example, time-dependent DFT (TD-DFT) is frequently used to study the excited states and photodynamics of hexatriene derivatives. nih.govrsc.org

Computational methods are used to determine the stable conformations (geometries) of this compound in both its electronic ground state and various excited states. aip.org Geometry optimization is a standard procedure in computational chemistry that seeks to find the minimum energy structure of a molecule. uni-muenchen.debakerlab.org For the ground state of hexatriene derivatives, different rotational isomers (rotamers) can exist due to rotation around the single bonds of the polyene chain. nih.gov The relative energies and populations of these conformers can be calculated, providing insight into the starting point for photochemical reactions. nih.gov

Force field calculations, often used for larger systems, can also provide information on molecular geometries and energetics. uni-muenchen.de However, for detailed studies of electronic structure and reactivity, more accurate quantum mechanical methods are generally preferred. aip.org The geometries of excited states are often significantly different from the ground state, and locating these structures is crucial for understanding the subsequent relaxation pathways. aip.org

Table 1: Calculated Rotamer Distribution of Z-Hexatriene Derivatives at 300 K

| Molecule | gZg (%) | gZt (%) | tZg (%) | tZt (%) |

|---|---|---|---|---|

| HT | 10.4 | 14.9 | 14.9 | 59.8 |

| DMHT | 52.7 | 15.1 | 15.1 | 17.1 |

Data sourced from non-adiabatic molecular dynamics studies. nih.gov gZg, gZt, tZg, and tZt refer to different rotational isomers.

For systems with significant multireference character, such as the excited states of conjugated polyenes, single-reference methods like standard DFT can sometimes be inadequate. High-level multireference methods are often required for accurate descriptions. Complete Active Space Second-order Perturbation Theory (CASPT2) is a powerful method that accounts for both static and dynamic electron correlation. researchgate.net It is often used in conjunction with CASSCF to refine the energies of the ground and excited states. researchgate.net Studies on related systems have shown that CASPT2 can provide highly accurate potential energy surfaces and is crucial for a quantitative understanding of the photochemistry of hexatrienes. iccs-meeting.org

The Complete-Active-Space Self-Consistent-Field (CASSCF) method is a multireference ab initio method that is well-suited for studying photochemical reactions where multiple electronic states are close in energy. acs.org CASSCF provides a qualitatively correct description of the electronic wavefunctions for the ground and excited states, especially near conical intersections, which are critical for understanding non-adiabatic transitions. iccs-meeting.org In the context of 1,3,5-hexatriene and its derivatives, CASSCF calculations have been instrumental in mapping out the potential energy surfaces of the excited states and identifying the key reaction pathways, such as electrocyclic ring-closing. iccs-meeting.orgacs.org

Single State Multiconfigurational Second-Order Perturbation Theory (CASPT2)

Conformational Analysis and Dynamics

The spatial arrangement of atoms in this compound, a substituted hexatriene, gives rise to a complex conformational landscape that has been the subject of detailed theoretical and computational scrutiny. These studies are crucial for understanding the molecule's reactivity, particularly its photochemical behavior.

Ground-State Conformational Isomerism

In its ground state, this compound can exist as several rotational isomers, or rotamers, arising from rotation around the single bonds of the hexatriene backbone. The key dihedral angles, C1-C2-C3-C4 (ϕ1) and C3-C4-C5-C6 (ϕ3), define the major conformers. nih.gov These are typically classified as s-cis (gauche) or s-trans (trans) depending on the relative orientation of the double bonds. For Z-2,5-dimethyl-1,3,5-hexatriene, four main conformers are considered: gauche-Z-gauche (gZg), gauche-Z-trans (gZt), trans-Z-gauche (tZg), and trans-Z-trans (tZt). nih.gov A gauche conformation refers to a dihedral angle of approximately 60°, while a trans conformation is around 180°. nih.gov

Computational studies, such as those employing replica exchange molecular dynamics (REMD), have been used to determine the relative populations of these conformers. nih.gov For this compound (DMHT), the distribution of these rotamers is significantly different from the parent Z-hexa-1,3,5-triene (HT). While HT predominantly exists in the tZt conformation (59.8%), DMHT shows a much lower population of this conformer (17.1%). nih.gov Instead, the presence of methyl groups at the 2 and 5 positions leads to an increase in the population of the gZg rotamer. nih.govresearchgate.netrsc.org

| Compound | gZg (%) | gZt (%) | tZg (%) | tZt (%) |

|---|---|---|---|---|

| HT | - | - | - | 59.8 |

| DMHT | - | - | - | 17.1 |

Potential Energy Surfaces and Rotational Barriers

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry and is fundamental to understanding conformational changes and reaction dynamics. longdom.org For this compound, the PES is complex due to the multiple rotational degrees of freedom. Theoretical calculations, such as those using density functional theory (DFT), are employed to map out these surfaces. nih.govmdpi.com

Studies on related hexatrienes provide insight into the rotational barriers. For (Z)-1,3,5-hexatriene, energy minimization at the B3LYP/6-31+G(d) level of theory reveals a second minimum at a torsion angle of 40° with a relative Gibbs free energy of 2.37 kcal·mol⁻¹ higher than the 180° conformer. mdpi.com For (E,E,E)-2,4,6-octatriene, a broader second minimum is observed between 0° and 30° with a relative energy of 3.68 kcal·mol⁻¹. mdpi.com In the case of the triplet state of this compound, a transition state for out-of-phase rotation is calculated to be only 0.3 kcal/mol above the minimum, suggesting nearly free rotation over a significant range. uva.nl The barriers to internal rotation are influenced by steric interactions and the electronic nature of the conjugated system. uva.nlcapes.gov.br

Steric Effects on Conformer Populations and Reactivity

The methyl groups at the 2 and 5 positions of this compound exert significant steric effects that influence the equilibrium between different conformers. rsc.orgresearchgate.net This steric hindrance destabilizes certain conformations, thereby altering the population distribution in the ground state. rsc.orgresearchgate.net Specifically, the steric interactions between the methyl groups and the hydrogen atoms on the polyene chain lead to an increased population of the gZg rotamer. nih.govresearchgate.netrsc.org

This shift in the ground-state conformational equilibrium has profound implications for the molecule's photochemical reactivity, a concept explained by the Non-Equilibrium of Excited State Rotamers (NEER) principle. researchgate.net The NEER principle posits that different ground-state conformers can lead to different photoproducts because the excited-state lifetime is often too short for conformational equilibration to occur. nih.gov In the case of this compound, the increased population of the gZg conformer, which is prone to electrocyclic ring-closing to form cyclohexadiene (CHD), enhances the quantum yield of this reaction. nih.govresearchgate.netrsc.org Conversely, the E/Z-isomerization, which is more likely to occur from other conformers, is suppressed. nih.govresearchgate.net

Non-Adiabatic Molecular Dynamics Simulations

To gain a deeper understanding of the photochemical processes of this compound, non-adiabatic molecular dynamics (NAMD) simulations have been employed. nih.gov These simulations, often using time-dependent density functional theory (TDDFT) surface hopping methods, allow for the study of the molecule's dynamics on the excited-state potential energy surface and the transitions between different electronic states. nih.gov

NAMD simulations of Z-2,5-dimethyl-1,3,5-hexatriene have been used to investigate its photoproduct distributions, formation mechanisms, and branching ratios. nih.govresearchgate.net These studies have confirmed that upon photoexcitation to the first excited singlet state (S1), the molecule can undergo various reactions, including Z/E-isomerization and electrocyclic ring-closing to form products like cyclohexadienes, cyclobutenes, and cyclopentenes. nih.govresearchgate.net The simulations have been instrumental in correlating specific ground-state conformers with particular photochemical outcomes, reinforcing the role of the NEER principle. nih.gov For instance, the gZg rotamer is shown to be a key precursor for the formation of cyclohexadiene. nih.govresearchgate.netrsc.org

Computational Prediction of Reaction Energetics and Mechanisms

Activation Free Energy Calculations for Electrocyclization

Computational methods are also vital for predicting the energetics and mechanisms of reactions like the electrocyclization of this compound. The activation free energy (ΔG‡) is a critical parameter that determines the rate of a chemical reaction. Theoretical approaches, such as those based on DFT, can be used to calculate these barriers.

For the broader class of hexatriene electrocyclizations, two-layer ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods have been developed to predict activation free energies with an accuracy of about 1.0 kcal/mol. nih.govresearchgate.net While specific calculations for this compound are part of a larger body of research on substituted hexatrienes, these computational tools allow for the systematic investigation of how substituents affect the reaction barrier. nih.govacs.org For example, it has been found that certain patterns of donor and acceptor substituents can lower the activation free energy for electrocyclization by up to 10 kcal/mol compared to the unsubstituted hexatriene. nih.gov These computational predictions are invaluable for understanding and predicting the feasibility of such reactions under various conditions. nih.gov

Theoretical Analysis of Competitive Reaction Pathways

Theoretical and computational studies have provided significant insights into the competitive reaction pathways available to this compound (DMHT) and related hexatriene systems. These investigations, often employing methods like density functional theory (DFT), are crucial for understanding the mechanisms that govern product distributions in photochemical and thermal reactions.

A key area of focus has been the photochemical reactions of (Z)-hexatriene derivatives. Non-adiabatic molecular dynamics simulations on the first excited singlet state (S₁) have been used to explore the photoreactivity of these compounds. For this compound, several competing pathways have been identified, including electrocyclic ring-closing to form cyclohexadiene (CHD) derivatives, E/Z isomerization, and sigmatropic hydrogen shifts. nih.gov

One significant finding is the influence of substituents on the branching ratios of these pathways. For 2,5-substituted hexatrienes like DMHT, the steric bulk of the substituents plays a critical role. Larger substituents tend to favor the ground-state population of gZg rotamers, which are predisposed to undergo electrocyclic ring closure to form cyclohexadienes. nih.gov Conversely, this steric hindrance disfavors E/Z isomerization. nih.gov

The various reaction pathways and their products originating from the photoexcitation of (Z)-2,5-dimethyl-1,3,5-hexatriene are summarized below.

Interactive Table: Photochemical Reaction Pathways of (Z)-2,5-Dimethyl-1,3,5-hexatriene and their Products

| Reaction Pathway | Product(s) | Originating Conformer(s) |

| Electrocyclic Ring-Closing | Cyclohexadiene (CHD) derivatives | gZg |

| E/Z Isomerization | all-trans-Hexatriene derivatives | tZt |

| nih.goviccs-meeting.org-Hydrogen Shift | Allene derivatives | gZt |

| Other Minor Pathways | Cyclobutene derivatives, Bicyclic compounds | gZt, tZt |

Table based on findings from non-adiabatic molecular dynamics studies. nih.gov

Computational studies have also elucidated the energetics of different reaction pathways. For the parent 1,3,5-hexatriene, the disrotatory pathway for electrocyclization is energetically favored over the conrotatory pathway. iccs-meeting.org The introduction of substituents, such as methyl groups, can influence the activation barriers for these reactions. Some studies have shown that methyl substitution can slightly increase the activation barrier for electrocyclization. researchgate.net

Furthermore, theoretical models have been developed to predict the activation free energies for hexatriene electrocyclizations with high accuracy. These models have been used to explore how different substitution patterns can accelerate the reaction, potentially allowing it to proceed under milder conditions. researchgate.net

In addition to electrocyclization and isomerization, sigmatropic rearrangements, such as nih.goviccs-meeting.org and nih.govrsc.org hydrogen shifts, are also competitive pathways. nih.govrsc.org The favorability of a nih.govrsc.org hydride shift has been noted in hexatriene systems where a substituent possesses allylic hydrogens. rsc.org The conformation of the hexatriene is also crucial in determining the viability of these sigmatropic shifts. For instance, nih.goviccs-meeting.org-hydrogen shifts have been found to originate from gZt conformers. nih.gov

A proposed reaction mechanism for the formation of products containing a three-membered ring from 2,5-dialkyl-1,3,5-hexatrienes involves a biradical intermediate. researchgate.net Molecular orbital correlation diagrams suggest that the initial formation of the three-membered ring proceeds in a conrotatory fashion. researchgate.net

The table below provides a summary of the calculated branching ratios for the main photochemical reaction pathways of (Z)-2,5-dimethyl-1,3,5-hexatriene.

Interactive Table: Calculated Branching Ratios for Photochemical Reactions of (Z)-2,5-Dimethyl-1,3,5-hexatriene

| Reaction Pathway | Branching Ratio (%) |

| Non-reactive Decay | Not specified |

| Z/E Isomerization | 20.1 |

| nih.goviccs-meeting.org-Hydrogen Shift | 13.8 |

| Electrocyclic Ring-Closing (CHD formation) | 5.4 |

| Minor Products (Cyclobutene, Bicyclic compounds) | < 1 |

Data from time-dependent density functional theory surface hopping dynamics. nih.gov

These theoretical investigations highlight the complex interplay of conformational preferences, substituent effects, and orbital symmetry rules in dictating the outcomes of reactions involving this compound.

Broader Academic Implications and Future Research Directions

2,5-Dimethyl-1,3,5-hexatriene (B14166490) as a Prototypical System in Pericyclic Reaction Research

This compound serves as a cornerstone for investigating pericyclic reactions, a class of concerted reactions involving a cyclic transition state. rsc.orgslideshare.net These reactions, which include electrocyclizations, cycloadditions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. masterorganicchemistry.comhhrc.ac.in The hexatriene system, with its 6 π-electrons, is a classic example used to illustrate the Woodward-Hoffmann rules, which predict the stereochemical outcome of these reactions based on whether they are initiated by heat (thermal) or light (photochemical). hhrc.ac.in

Under thermal conditions, the electrocyclic ring-closure of 1,3,5-hexatriene (B1211904) to 1,3-cyclohexadiene (B119728) proceeds in a disrotatory fashion, meaning the terminal carbons rotate in opposite directions. masterorganicchemistry.comhhrc.ac.in Conversely, photochemical induction leads to a conrotatory closure, where the carbons rotate in the same direction. masterorganicchemistry.comhhrc.ac.in The methyl groups on this compound provide crucial stereochemical markers, allowing for detailed analysis of these transformations.

The study of substituted hexatrienes like the 2,5-dimethyl derivative has been instrumental in understanding the "Non-Equilibrium of Excited State Rotamers" (NEER) principle. nih.govmsu.edu This principle posits that different ground-state conformations (rotamers) of a molecule can lead to distinct photochemical outcomes because the excited-state lifetime is often too short for conformational equilibrium to be re-established. nih.govpnas.org The steric effects of the methyl groups in this compound influence the equilibrium population of its conformers, thereby affecting the selectivity of its photochemical reactions. researchgate.net

Table 1: Pericyclic Reactions of Hexatriene Systems

| Reaction Type | Conditions | Stereochemical Outcome for 1,3,5-Hexatriene |

|---|---|---|

| Electrocyclic Ring Closure | Thermal | Disrotatory |

| Electrocyclic Ring Closure | Photochemical | Conrotatory |

Contributions to the Understanding of Photochemical Switches and Molecular Machines

Photochemical switches are molecules that can be reversibly converted between two or more stable states by light, leading to changes in their physical and chemical properties. The reversible photoisomerization of the 1,3,5-hexatriene framework to a cyclohexadiene derivative is a key reaction in the development of such switches. nih.gov this compound and its derivatives are excellent models for studying the factors that control the efficiency and selectivity of these switching processes. rsc.org

Research has shown that substituents can be used to "tune" the photoreactivity of hexatriene photoswitches. For instance, increasing the size of substituents at the 2 and 5 positions can increase the quantum yield of the desired ring-closing reaction while suppressing competing E/Z isomerization. rsc.org This is attributed to steric interactions that favor ground-state conformations prone to cyclization. rsc.org The ability to control the photochemical pathway with specific wavelengths of light is also a critical aspect of developing functional molecular switches. nih.gov These fundamental studies on systems like this compound are paving the way for the design of more sophisticated molecular machines, data storage devices, and photoresponsive materials. nih.gov

Fundamental Role in Photochemistry of Natural Compounds (e.g., Vitamin D photochemistry)

The photochemistry of this compound provides a simplified yet powerful model for understanding more complex processes in nature, most notably the biosynthesis of vitamin D. nih.govphotobiology.com The formation of vitamin D in the skin is initiated by the photochemical ring-opening of 7-dehydrocholesterol (B119134) (a provitamin D) to form previtamin D. photobiology.com This reaction is essentially an electrocyclic ring-opening of a cyclohexadiene to a hexatriene derivative.